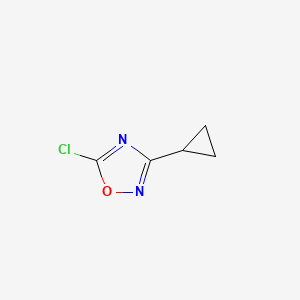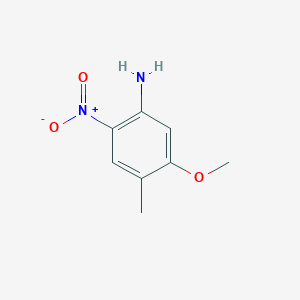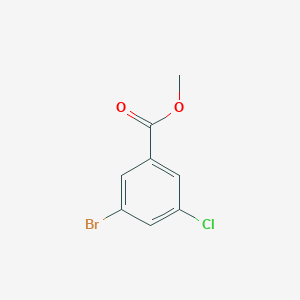
5-Chloro-3-cyclopropyl-1,2,4-oxadiazole
Übersicht
Beschreibung
5-Chloro-3-cyclopropyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C6H7ClN2O . It is a part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole is characterized by a five-membered heterocyclic ring system. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
5-Chloro-3-cyclopropyl-1,2,4-oxadiazole has a molecular weight of 144.56 . It is shipped with an ice pack and is in liquid form .Wissenschaftliche Forschungsanwendungen
Apoptosis Induction and Anticancer Potential The research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. These compounds, including 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have demonstrated good activity against various cancer cell lines, particularly in breast and colorectal cancers. Structure-activity relationship (SAR) studies have led to the identification of derivatives with in vivo anticancer activity, indicating their potential as anticancer agents. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein, which underscores the utility of chemical genetics in discovering potential anticancer agents and their molecular targets (Zhang et al., 2005).
Insecticidal Activities Novel 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles, including derivatives with 5-chloro-3-cyclopropyl-1,2,4-oxadiazole, have been synthesized and evaluated for their insecticidal activities against armyworms. These compounds highlight the potential of 1,2,4-oxadiazoles in developing new insecticidal agents, providing a basis for further exploration in pest control strategies (Shi et al., 2000).
Antibacterial and Anti-inflammatory Properties A series of new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. The study showcases the biological relevance of these compounds, with some exhibiting significant activities, supported by in silico molecular docking studies. This emphasizes the therapeutic potential of 1,2,4-oxadiazole derivatives in addressing inflammation and bacterial infections (Bhat et al., 2016).
Polymorphic Forms and Structural Analysis The study of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole revealed two concomitant polymorphs obtained from crystallization, offering insights into the structural versatility and stability of such compounds. This research contributes to the understanding of the polymorphism in 1,2,4-oxadiazoles, which is crucial for the development of pharmaceutical formulations (Shishkina et al., 2020).
Synthesis and Characterization Techniques The facile synthesis and characterization of 1,2,4-oxadiazoles, including 3-cyclopropyl derivatives, have been explored through various methods, providing valuable knowledge on efficient synthesis routes and the structural elucidation of these compounds. This area of research is fundamental in expanding the chemical libraries of 1,2,4-oxadiazoles for further biological and pharmaceutical evaluations (Hu et al., 2008).
Safety And Hazards
The safety information for 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole and other oxadiazoles could involve further exploration of their potential as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms .
Eigenschaften
IUPAC Name |
5-chloro-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDCLPMFJYLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-cyclopropyl-1,2,4-oxadiazole | |
CAS RN |
1247049-92-8 | |
| Record name | 5-chloro-3-cyclopropyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)



![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)




![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)